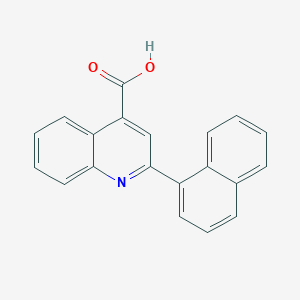

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid possesses the molecular formula C₂₀H₁₃NO₂ with a molecular weight of 299.32 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-naphthalen-1-ylquinoline-4-carboxylic acid, which accurately describes the structural arrangement of its constituent aromatic systems. The compound is also known by several synonyms including 2-(1-naphthyl)quinoline-4-carboxylic acid, 2-(1-naphthyl)cinchoninic acid, and 4-quinolinecarboxylic acid, 2-(1-naphthalenyl)-.

The molecular architecture consists of three primary structural components: a quinoline core system, a naphthalene substituent attached at the 2-position of the quinoline ring, and a carboxylic acid functional group positioned at the 4-carbon of the quinoline moiety. This arrangement creates an extended aromatic system with significant π-electron delocalization across the entire molecular framework. The naphthalene ring system is directly bonded to the quinoline nucleus through a carbon-carbon single bond, allowing for potential rotational freedom around this connection point. The carboxylic acid group introduces both hydrogen bonding capability and polar character to the otherwise predominantly hydrophobic aromatic structure.

The Chemical Abstracts Service registry number for this compound is 6265-23-2, providing a unique identifier for database searches and regulatory purposes. The compound's structural complexity and multiple aromatic rings contribute to its distinctive chemical behavior and potential for various intermolecular interactions. The presence of both nitrogen-containing heterocyclic systems and the carboxylic acid functionality creates opportunities for diverse chemical transformations and coordination chemistry applications.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations have revealed important structural details about the solid-state arrangement of this compound. X-ray diffraction analysis has been utilized to determine the precise three-dimensional molecular geometry and crystal packing arrangements. The crystallographic data indicates that the quinoline moiety exhibits slight deviations from planarity due to subtle puckering of the pyridine ring within the quinoline system. This non-planar character influences the overall molecular conformation and affects intermolecular interactions within the crystal lattice.

The crystal structure analysis demonstrates the presence of both intramolecular and intermolecular hydrogen bonding networks that stabilize the solid-state arrangement. These hydrogen bonds involve the carboxylic acid functionality and contribute significantly to the crystal packing efficiency. The naphthalene ring system maintains its planar geometry, while the connection between the naphthalene and quinoline moieties shows specific geometric constraints imposed by the crystal environment.

Hirshfeld surface analysis has been employed to investigate the intermolecular interactions and contact patterns within the crystal structure. This analytical approach provides quantitative insights into the relative contributions of different types of intermolecular contacts, including hydrogen bonding, π-π stacking interactions, and van der Waals forces. The extended aromatic system of the compound facilitates significant π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the crystalline material.

The lattice energies calculated from crystallographic data provide valuable information about the thermodynamic stability of the crystalline form. These energy calculations help explain the observed melting behavior and solid-state properties of the compound. The crystal structure determination has also revealed specific geometric parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation in the solid state.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared)

Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The proton nuclear magnetic resonance spectrum recorded at 600 MHz in deuterated dimethyl sulfoxide shows characteristic resonances for the aromatic protons distributed across the quinoline and naphthalene ring systems.

The proton nuclear magnetic resonance data reveals specific chemical shift patterns: signals appearing at 8.78 parts per million (doublet, coupling constant = 2.2 Hz, 1H), 8.77 parts per million (doublet, coupling constant = 2.4 Hz, 1H), 8.59 parts per million (singlet, 1H), 8.41 parts per million (doublet of doublets, coupling constants = 8.6, 1.8 Hz, 1H), 8.14 parts per million (doublet, coupling constant = 9.0 Hz, 1H), 8.12-8.08 parts per million (multiplet, 1H), 8.05 parts per million (doublet, coupling constant = 8.6 Hz, 1H), 7.97-7.93 parts per million (multiplet, 1H), 7.80 parts per million (doublet of doublets, coupling constants = 9.0, 2.5 Hz, 1H), and 7.61-7.54 parts per million (multiplet, 2H).

Carbon-13 nuclear magnetic resonance spectroscopy recorded at 151 MHz in deuterated dimethyl sulfoxide provides comprehensive information about the carbon environments. The spectrum shows characteristic resonances at: 168.2, 156.7, 147.4, 139.9, 135.6, 134.2, 133.5, 132.4, 132.1, 131.0, 129.4, 129.1, 128.1, 127.8, 127.6, 127.2, 125.1, 124.9, and 120.5 parts per million. These chemical shifts reflect the diverse electronic environments of carbon atoms within the aromatic systems and the carboxylic acid group.

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups. Key absorption bands include the broad hydroxyl stretch of the carboxylic acid group at approximately 3446 wavenumbers⁻¹, aromatic carbon-hydrogen stretches around 3050 wavenumbers⁻¹, the carbonyl stretch of the carboxylic acid at 1694 wavenumbers⁻¹, aromatic carbon-carbon stretches at 1584 wavenumbers⁻¹, and various aromatic deformation modes at lower frequencies including 1258 and 753 wavenumbers⁻¹.

Thermochemical Properties (Melting Point, Solubility, Stability)

The thermochemical properties of this compound have been systematically investigated to understand its thermal behavior and stability characteristics. The melting point of this compound has been determined to be 225-227 degrees Celsius, indicating significant thermal stability due to the extended aromatic system and intermolecular hydrogen bonding networks. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline solid and the rigidity of the molecular framework.

The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character, with the carboxylic acid group providing the primary source of polar interactions. Enhanced solubility is observed in polar organic solvents such as dimethyl sulfoxide, ethanol, and methanol, where hydrogen bonding interactions between the carboxylic acid group and solvent molecules facilitate dissolution. The synthesis procedures indicate that the compound can be recrystallized from ethanol, suggesting adequate solubility in this medium at elevated temperatures.

Thermal stability analysis reveals that the compound maintains its structural integrity under normal laboratory conditions with appropriate storage at room temperature. The extended conjugated system contributes to chemical stability by distributing electron density across multiple aromatic rings. However, the carboxylic acid functionality may be susceptible to typical reactions of carboxylic acids under specific conditions, including esterification, amidation, and decarboxylation at very high temperatures.

The boiling point has been estimated at 514.3 ± 38.0 degrees Celsius at 760 millimeters of mercury, though this value represents a theoretical calculation rather than experimental measurement due to potential thermal decomposition before reaching the boiling point. The flash point is estimated at 264.8 ± 26.8 degrees Celsius, indicating relatively low volatility and reduced fire hazard under normal handling conditions. The calculated density is 1.3 ± 0.1 grams per cubic centimeter, consistent with the dense packing expected for aromatic compounds.

Tautomeric Forms and Conformational Analysis

The conformational behavior of this compound involves multiple aspects of molecular flexibility and potential tautomeric equilibria. The primary conformational considerations center around the rotational freedom about the bond connecting the naphthalene and quinoline ring systems. This rotation allows for different spatial orientations of the naphthalene moiety relative to the quinoline core, potentially influencing the overall molecular shape and intermolecular interaction patterns.

Crystallographic studies have revealed that the molecule adopts a non-planar conformation in the solid state, with the quinoline moiety showing slight puckering of the pyridine ring. This deviation from planarity affects the electronic conjugation across the entire aromatic system and influences the compound's photophysical properties. The preferred conformation appears to be stabilized by a combination of intramolecular interactions and crystal packing forces.

The carboxylic acid group introduces additional conformational complexity through its ability to exist in different orientations relative to the quinoline plane. The carboxyl group can adopt conformations that either maximize or minimize steric interactions with adjacent aromatic systems. In the crystalline state, the carboxylic acid orientation is largely determined by hydrogen bonding requirements with neighboring molecules.

Computational studies using density functional theory have provided insights into the relative energies of different conformational states. These calculations suggest that the molecule has access to multiple low-energy conformations with relatively small energy barriers for interconversion. The electronic structure calculations also indicate significant charge delocalization across the aromatic system, with the naphthalene and quinoline moieties participating in extended π-conjugation.

Propiedades

IUPAC Name |

2-naphthalen-1-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALYMJPYABUHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282381 | |

| Record name | 2-(1-naphthyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6265-23-2 | |

| Record name | 2-(1-Naphthalenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-naphthyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedländer Synthesis

The Friedländer synthesis is a classic method for preparing quinoline derivatives, including 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid. This method involves the reaction of an o-aminoaryl ketone with an enolisable ketone under acidic conditions.

- Reagents: An o-aminoaryl ketone (e.g., 2-naphthylamine) and a suitable enolisable ketone (e.g., acetylacetone).

- Conditions: The reaction is typically conducted in a solvent such as ethanol or acetic acid at elevated temperatures (around 150 °C) for several hours.

- Isolation: The product is purified through recrystallization from ethanol.

Pfitzinger Reaction

Another effective method for synthesizing this compound is the Pfitzinger reaction, which involves the condensation of isatin derivatives with aryl aldehydes.

- Reagents: Isatin and an aryl aldehyde (e.g., phenyl aldehyde).

- Conditions: The reaction is performed in an aqueous solution of potassium hydroxide at reflux for approximately 14 hours.

- Isolation: Following the reaction, the mixture is acidified to precipitate the product, which can be further purified by column chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two primary preparation methods discussed:

| Preparation Method | Key Reagents | Conditions | Typical Yield (%) | Purification Method |

|---|---|---|---|---|

| Friedländer Synthesis | o-aminoaryl ketone, enolisable ketone | Acidic solvent, heat (150 °C) | 60 - 85 | Recrystallization |

| Pfitzinger Reaction | Isatin, aryl aldehyde | Aqueous KOH, reflux | >90 | Column chromatography |

Alternative Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a modern approach that enhances reaction rates and yields while reducing solvent use.

- Combine naphthalene derivatives with appropriate carboxylic acids in a microwave reactor.

- Optimize time and temperature settings to achieve maximum yield.

Use of Magnetic Nanoparticles as Catalysts

Recent studies have explored the use of magnetic nanoparticles as catalysts for synthesizing quinoline derivatives.

- Utilize Fe3O4@SiO2 nanoparticles bearing urea linkers in solvent-free conditions at elevated temperatures.

- Monitor the reaction via thin-layer chromatography.

- High yields are achievable with easy catalyst recovery using magnetic separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and naphthalene derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Aromatic Systems

Naphthalene vs. Phenyl/Polyaromatic Groups

- 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid (CAS 403606-25-7): Positional isomerism of the naphthalene group (1-yl vs. 2-yl) influences steric and electronic interactions. For instance, 6-1-butyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Mtb), likely due to enhanced DNA gyrase inhibition compared to phenyl-substituted analogues .

- 2-Phenylquinoline-4-carboxylic acid (Cinchophen, CAS 132-60-5): The simpler phenyl group reduces steric bulk but retains moderate anti-inflammatory and antimicrobial activities .

Halogenated Derivatives

- 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9): Bromine substitution enhances electron-withdrawing effects and bioavailability.

- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS 863180-69-2): Multiple chlorine atoms increase hydrophobicity and membrane permeability, critical for targeting intracellular pathogens .

Functional Group Modifications

Carboxylic Acid vs. Ester/Amide Derivatives

- Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Esterification of the carboxylic acid group improves metabolic stability, making it a prodrug candidate .

- Phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid: These derivatives exhibit enhanced antioxidant activity (e.g., DPPH radical scavenging) compared to the parent acid, attributed to the electron-donating effects of phenolic substituents .

Key Research Findings

Antitubercular Activity: Alkyl and polyaromatic substituents (e.g., naphthalen-2-yl, phenanthren-3-yl) significantly enhance activity against Mtb. For example, 7i and 7m () showed MIC values <1 µg/mL, outperforming fluoroquinolone benchmarks .

Synthetic Efficiency: The Pfitzinger reaction offers high yields (>80%) and operational simplicity for quinoline-4-carboxylic acid derivatives, as demonstrated in the synthesis of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid (CAS 333969-81-6) .

Antioxidant Potential: Phenolic esters of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid exhibited IC50 values of 12–18 µM in DPPH assays, surpassing standard antioxidants like ascorbic acid .

Actividad Biológica

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid (commonly referred to as 2-NQA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-NQA, focusing on its anticancer, antimicrobial, and antitubercular properties, along with detailed research findings and case studies.

Chemical Structure and Properties

2-NQA has the molecular formula C₁₈H₁₃N₁O₂ and a molecular weight of approximately 299.32 g/mol. Its structure features a quinoline core substituted with a naphthyl group at the second position and a carboxylic acid group at the fourth position, which contributes to its unique biological properties.

Anticancer Activity

Preliminary studies indicate that 2-NQA exhibits anticancer activity , particularly in inhibiting cancer cell proliferation. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of 2-NQA on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that 2-NQA significantly inhibited cell growth with IC₅₀ values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 2-NQA has been tested for antimicrobial activity against various bacterial and fungal strains. The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table: Antimicrobial Activity of 2-NQA

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 16 |

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antitubercular Activity

Recent research highlights the potential of 2-NQA as an antitubercular agent . A study focused on arylated quinoline carboxylic acids, including 2-NQA, indicated that it possesses activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

The antitubercular activity is attributed to the inhibition of DNA gyrase , an essential enzyme for bacterial DNA replication. In vitro screening revealed that derivatives of quinoline carboxylic acids exhibited significant inhibition at concentrations as low as 1 µM .

Synthesis and Structural Analogues

The synthesis of 2-NQA can be achieved through various chemical reactions, including microwave-assisted methods that enhance yield and purity. Structural analogues have been developed to optimize biological activity further.

Table: Structural Analogues of 2-NQA

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | Similar naphthalene substitution | Moderate anticancer activity |

| Quinoline-4-carboxylic acid | Lacks naphthyl group | Lower biological activity |

The structural diversity among these compounds allows for comparative studies aimed at understanding the relationship between structure and biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(naphthalen-1-yl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via the Doebner reaction , which involves condensation of aniline derivatives, aldehydes (e.g., naphthalen-1-yl-carbaldehyde), and pyruvic acid in ethanol with trifluoroacetic acid as a catalyst . Microwave-assisted synthesis under the Doebner framework has been reported to improve reaction efficiency and reduce time compared to traditional methods . Post-synthesis, esterification of the carboxylic acid group (e.g., using methanol or ethanol in acidic media) is often employed to enhance solubility for subsequent applications .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR) confirms substitution patterns on the quinoline and naphthalene rings, while UV-Vis spectroscopy identifies π→π* transitions in the aromatic system . Fluorescence spectroscopy reveals emission properties due to the extended conjugation between the quinoline and naphthalene moieties, with excitation/emission maxima typically in the 350–450 nm range . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. How can researchers ensure the stability of this compound during storage and handling?

- The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Desiccants are recommended to avoid hygroscopic degradation. Handling in well-ventilated environments with personal protective equipment (gloves, goggles) is essential due to potential irritancy .

Advanced Research Questions

Q. What mechanistic insights explain the fluorescence properties of this compound, and how can they be leveraged in sensor design?

- The large aromatic conjugated system enables strong fluorescence via intramolecular charge transfer (ICT). Substituents on the naphthalene ring (e.g., electron-donating/-withdrawing groups) modulate emission wavelengths and quantum yields . Applications include boronic acid-based sensors for detecting catechols or metal ions (e.g., Fe³⁺), where the quinoline core acts as a fluorophore and the carboxylic acid facilitates covalent conjugation to sensor matrices .

Q. How do structural modifications of this compound influence its antimicrobial or anticancer activity, and what computational tools support SAR (Structure-Activity Relationship) studies?

- Introducing electron-withdrawing groups (e.g., halogens) at specific positions enhances antimicrobial potency by disrupting bacterial membrane integrity . For anticancer activity, molecular docking (using software like AutoDock) predicts binding affinity to targets like topoisomerase II or tubulin. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) validate predictions, while ADMET in silico models assess drug-likeness .

Q. What strategies resolve discrepancies between computational predictions and experimental results in biological activity studies?

- Free-energy perturbation (FEP) calculations refine docking poses by accounting for ligand-protein dynamics. Experimental validation through isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants. Contradictions in activity may arise from off-target effects, which can be investigated via transcriptomic profiling or kinase inhibition panels .

Q. How is this compound utilized in coordination chemistry, particularly with transition metals, and what applications arise from such complexes?

- The carboxylic acid group chelates metals like iridium(III) or cadmium(II) , forming complexes with tunable photophysical properties. Iridium complexes exhibit triplet-triplet annihilation upconversion (TTA-UC) , enabling applications in bioimaging or solar energy harvesting . Cadmium complexes are studied for their luminescent behavior in environmental sensing .

Methodological Considerations

- Contradiction Analysis : When synthetic yields vary between microwave and conventional heating, thermogravimetric analysis (TGA) can identify thermal degradation pathways .

- Fluorescence Quenching : Competitive binding assays with interferents (e.g., ascorbic acid) assess sensor specificity .

- Biological Assays : Use checkerboard assays to evaluate synergism with existing antibiotics or chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.